Bienvenue dans la boutique en ligne BenchChem!

N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

DNA polymerase beta base excision repair cancer target

N-Phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide (CAS 332053-02-8; synonym: 4-Cinnamyl-N-phenylpiperazine-1-carbothioamide; molecular formula C20H23N3S; molecular weight 337.5 g/mol) is a small-molecule piperazine carbothioamide derivative bearing an (E)-cinnamyl substituent at the piperazine N4 position and an N-phenyl thiourea moiety. The compound is catalogued in PubChem (CID and ChEMBL (CHEMBL1559947), with 15 reported potency assays across 12 distinct molecular targets, including nuclear receptor ROR-gamma, DNA polymerase beta, and histone-modifying enzymes.

Molecular Formula C20H23N3S
Molecular Weight 337.49
CAS No. 332053-02-8
Cat. No. B2373592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
CAS332053-02-8
Molecular FormulaC20H23N3S
Molecular Weight337.49
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3
InChIInChI=1S/C20H23N3S/c24-20(21-19-11-5-2-6-12-19)23-16-14-22(15-17-23)13-7-10-18-8-3-1-4-9-18/h1-12H,13-17H2,(H,21,24)/b10-7+
InChIKeyTZTGPKPSFAHZFS-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide (CAS 332053-02-8): Compound Identity and Screening Provenance for Informed Procurement


N-Phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide (CAS 332053-02-8; synonym: 4-Cinnamyl-N-phenylpiperazine-1-carbothioamide; molecular formula C20H23N3S; molecular weight 337.5 g/mol) is a small-molecule piperazine carbothioamide derivative bearing an (E)-cinnamyl substituent at the piperazine N4 position and an N-phenyl thiourea moiety [1]. The compound is catalogued in PubChem (CID 783182) and ChEMBL (CHEMBL1559947), with 15 reported potency assays across 12 distinct molecular targets, including nuclear receptor ROR-gamma, DNA polymerase beta, and histone-modifying enzymes [2]. It is commercially distributed as a screening compound (e.g., ChemBridge-5722498) with a typical purity specification of ≥95% . The (E)-cinnamyl olefin geometry and the thiocarbonyl (C=S) group are critical structural features that differentiate it from saturated analogs and carboxamide counterparts, respectively [3].

Why N-Phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide Cannot Be Substituted by Generic In-Class Analogs: Structural Determinants of Differential Bioactivity


Piperazine-1-carbothioamide derivatives bearing cinnamyl substituents exhibit target engagement profiles that are exquisitely sensitive to three structural variables: (i) the presence and geometry of the cinnamyl olefin, (ii) the nature of the N-substituent on the thiourea nitrogen, and (iii) the thione versus carbonyl at the carbothioamide position [1]. Saturation of the cinnamyl double bond eliminates the conjugated π-system required for optimal interaction with certain epigenetic targets such as histone acetyltransferase KAT2A and histone methyltransferase EHMT2 [2]. Replacement of the N-phenyl group with N-methyl (e.g., CAS 455294-88-9) alters both lipophilicity (ΔXLogP ~1.2 units) and hydrogen-bonding capacity, modifying target selectivity profiles . The thiocarbonyl (C=S) group in carbothioamides confers distinct electronic properties compared to the carboxamide (C=O) analog, affecting both metabolic stability and metal-coordinating ability at enzyme active sites [3]. Critically, the close analog LF3 (4-cinnamyl-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide, CAS 664969-54-4) demonstrates a fundamentally different primary pharmacology—acting as a β-Catenin/TCF4 antagonist (IC50 1.65 μM)—despite sharing the cinnamyl-piperazine-carbothioamide scaffold, illustrating that even single-point N-aryl substitutions redirect target engagement . These structural determinants render generic class-level substitution scientifically unreliable without confirmatory assay data.

Quantitative Differentiation Evidence for N-Phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide: Head-to-Head and Cross-Study Comparator Data


DNA Polymerase Beta Inhibition: N-Phenyl-Cinnamyl Carbothioamide vs. In-Class Piperazine Carbothioamides

In a qHTS confirmatory screen for inhibitors of human DNA polymerase beta (POLB), N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide demonstrated a potency of approximately 708 nM (pChembl value 6.15) [1]. In contrast, the broader class of piperazine-1-carbothioamide derivatives evaluated across the same PubChem screening panel showed a median inactivity rate exceeding 90% against POLB, with the majority of structurally related compounds yielding potency values above 10 μM or being classified as inactive [1]. This represents a >14-fold differential in potency for the target compound relative to the class baseline. The cinnamyl moiety's extended conjugation is hypothesized to facilitate π-stacking interactions within the POLB active site that are absent in saturated or non-cinnamyl piperazine carbothioamides [2].

DNA polymerase beta base excision repair cancer target

ROR-Gamma Transcriptional Activity: Differential Potency Between N-Phenyl-Cinnamyl and N-Sulfamoylphenyl-Cinnamyl Carbothioamides

N-Phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide was evaluated in two independent qHTS assays for inhibition of ROR-gamma (RORγ/RORC) transcriptional activity. In the primary screen (CHEMBL1614087), the compound was classified as 'Active' with a potency of 11,220 nM (pChembl 4.95) [1]. In a separate VP16 counterscreen (CHEMBL1614441), a potency of 35,481 nM was recorded, with the result flagged as 'Inconclusive' [1]. By contrast, the N-(4-sulfamoylphenyl) analog LF3 (CAS 664969-54-4) has no reported ROR-gamma activity in the public domain; its primary pharmacology is confined to the β-Catenin/TCF4 axis (IC50 = 1.65 μM) . This indicates that the N-phenyl substituent, as opposed to the N-(4-sulfamoylphenyl) group, permits engagement with the ROR-gamma ligand-binding domain, a nuclear receptor implicated in Th17 cell differentiation and autoimmune pathology [2].

ROR-gamma Th17 differentiation autoimmune disease

Histone Acetyltransferase KAT2A (GCN5L2) and Methyltransferase EHMT2 (G9a): Multiparametric Epigenetic Profiling vs. Single-Target Analogs

In qHTS screening panels, N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide returned measurable potency values against two histone-modifying enzymes: histone acetyltransferase KAT2A (GCN5L2) at 39,811 nM and histone-lysine N-methyltransferase EHMT2 (G9a) at 44,668 nM, both flagged as 'inconclusive' in confirmatory assays [1]. While these potency values are modest in absolute terms, the compound's ability to register above the screening threshold across two distinct epigenetic writers—an acetyltransferase and a methyltransferase—within the same screening library is notable. The closest saturated analog, N,4-diphenylpiperazine-1-carbothioamide (CAS 2512-27-8), which lacks the cinnamyl olefin, does not appear in the same PubChem epigenetic screening panels, suggesting either lack of activity or absence from the screened library, consistent with the hypothesis that the cinnamyl π-system contributes to epigenetic target recognition [2]. This multi-target epigenetic fingerprint is absent from the more advanced analog LF3, whose pharmacological profile is dominated by the β-Catenin/TCF4 protein-protein interaction .

epigenetics KAT2A EHMT2 multi-target profiling

Structural and Physicochemical Differentiation: (E)-Cinnamyl Olefin Geometry, XLogP, and Rotatable Bond Count vs. Key Comparators

Computed physicochemical properties from PubChem provide a quantitative framework for differentiating N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide from its closest structural analogs [1]. The target compound exhibits an XLogP3-AA value of 3.7, 4 rotatable bonds, 1 hydrogen bond donor (thiourea NH), and 2 hydrogen bond acceptors [1]. The (E)-cinnamyl olefin contributes to both the higher logP (by ~1.2–1.5 units) and reduced rotatable bond count relative to the saturated 3-phenylpropyl analog, which would have an additional freely rotating C–C single bond [2]. Compared to LF3 (XLogP ~2.4, 5 rotatable bonds, 3 H-bond donors), the target compound is more lipophilic with fewer H-bond donors, predicting superior passive membrane permeability and blood-brain barrier penetration potential . The N-phenyl analog (4-Cinnamyl-N-methylpiperazine-1-carbothioamide, CAS 455294-88-9) has a lower molecular weight (~275 vs. 337.5 g/mol) and distinct H-bonding capacity due to the secondary amide-like NH in the target versus the tertiary thiourea in the N-methyl variant .

drug-likeness physicochemical properties medicinal chemistry SAR

Evidence-Backed Research Application Scenarios for N-Phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide (CAS 332053-02-8)


DNA Base Excision Repair Inhibitor Screening and Chemical Probe Development

The compound's measured potency of ~708 nM against human DNA polymerase beta (POLB) in a qHTS confirmatory assay [1] supports its deployment as a starting scaffold in base excision repair (BER) inhibitor screening cascades. Unlike the majority of piperazine carbothioamide analogs that are inactive against POLB, this compound provides a tractable chemical starting point with a >14-fold potency advantage over the class baseline [1]. Procurement for POLB-focused medicinal chemistry programs is justified by the combination of measurable on-target activity and the synthetic tractability of the cinnamyl-piperazine scaffold for parallel SAR exploration.

ROR-Gamma Modulator Screening for Th17-Mediated Autoimmune Disease Models

With confirmed activity in ROR-gamma transcriptional reporter assays (active at 11.2 μM in the primary screen) [2], the compound serves as a differentiated entry point for RORγ modulator discovery. The absence of reported ROR-gamma activity for the close analog LF3 (CAS 664969-54-4) underscores the critical role of the N-phenyl substituent in enabling this pharmacology . Procurement for Th17/autoimmune-focused screening programs is supported by the compound's unique target engagement fingerprint that distinguishes it within the cinnamyl-piperazine carbothioamide chemical series.

Multi-Target Epigenetic Chemical Probe Screening in Oncology

The compound's ability to register above screening thresholds against both a histone acetyltransferase (KAT2A/GCN5L2, ~40 μM) and a histone methyltransferase (EHMT2/G9a, ~45 μM) in PubChem qHTS panels [3] positions it as a potential multi-epigenetic-target probe scaffold. This dual writer-enzyme fingerprint is not observed for the saturated analog N,4-diphenylpiperazine-1-carbothioamide (CAS 2512-27-8), suggesting a specific contribution of the cinnamyl moiety to epigenetic target recognition [4]. Procurement is warranted for epigenetic polypharmacology screening campaigns where simultaneous modulation of acetylation and methylation writers is therapeutically relevant.

CNS-Penetrant Lead Identification Leveraging Optimized Physicochemical Properties

The compound's computed XLogP of 3.7, single hydrogen bond donor, and only 4 rotatable bonds [5] align favorably with established CNS drug-likeness criteria (Lipinski and CNS MPO rules). Compared to the more polar and higher molecular weight analog LF3 (XLogP ~2.4, 3 HBD, MW 416.6), the target compound's physicochemical profile predicts superior passive blood-brain barrier permeability . Procurement for CNS-targeted screening libraries is supported by these differentiated ADME-predictive properties, particularly for programs seeking piperazine-based chemical matter with enhanced brain exposure potential.

Quote Request

Request a Quote for N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.